![molecular formula C9H6N2S B594061 2H-Thiazolo[5,4-f]indole CAS No. 126581-24-6](/img/structure/B594061.png)
2H-Thiazolo[5,4-f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiazolo[5,4-f]indole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiazolo[5,4-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, leading to the formation of the benzothiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2H-Thiazolo[5,4-f]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which replace specific atoms or groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-Thiazolo[5,4-f]indole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the fused pyrrole ring.
Benzoxazole: Another heterocyclic compound with a benzene ring fused to an oxazole ring.
Pyrrolo[3,2-f]benzothiazole: A structural isomer with a different arrangement of the fused rings.
Uniqueness
2H-Thiazolo[5,4-f]indole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of new materials and biologically active molecules .
Properties
CAS No. |
126581-24-6 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.221 |
IUPAC Name |
2H-pyrrolo[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h1-4H,5H2 |
InChI Key |
OEHKBSICIDJOMG-UHFFFAOYSA-N |
SMILES |
C1N=C2C=C3C(=CC=N3)C=C2S1 |
Synonyms |
2H-Pyrrolo[2,3-f]benzothiazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)
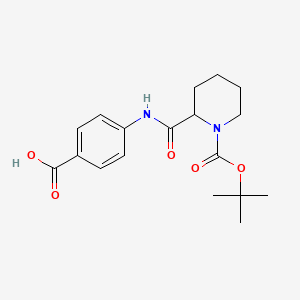
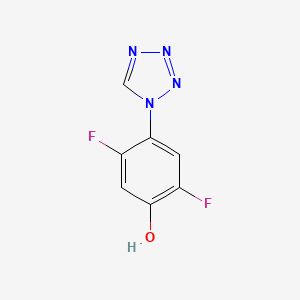
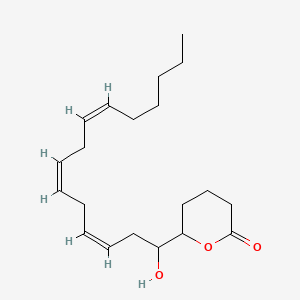
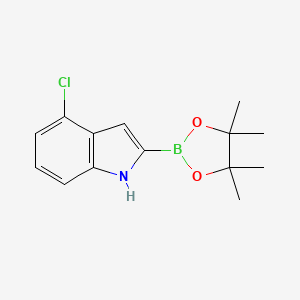
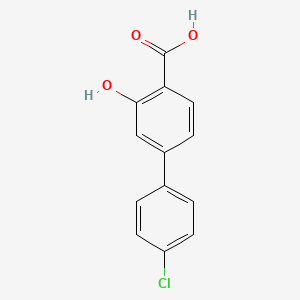
![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)
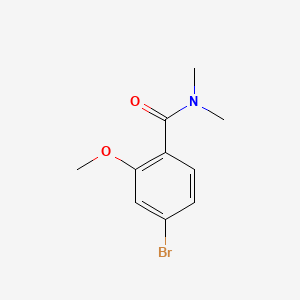
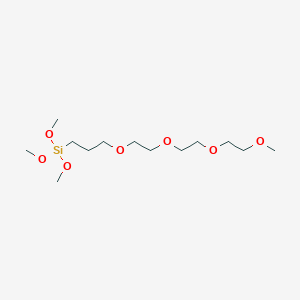

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
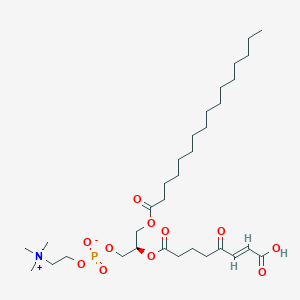
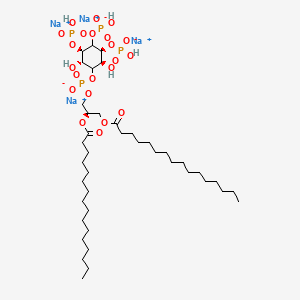
![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)
